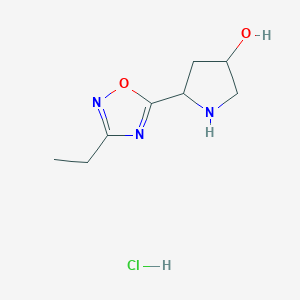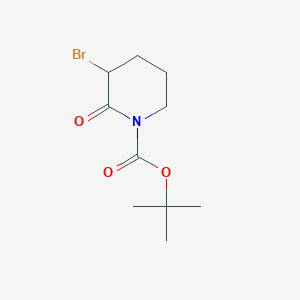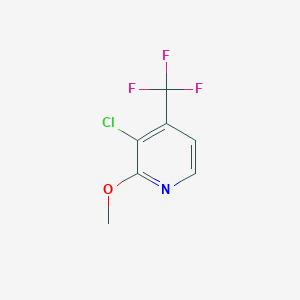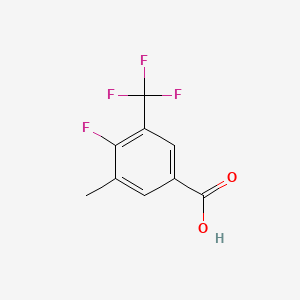
1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an iodine atom, and an indazole ring structure. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The Boc group can be added using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Iodination can be achieved using iodine or iodinating agents under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium carbonate in polar solvents.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Formation of various substituted indazole derivatives.
Deprotection: Formation of the free amine.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid involves its reactivity due to the presence of the Boc protecting group and the iodine atom. The Boc group provides stability and can be selectively removed under acidic conditions, while the iodine atom allows for further functionalization through substitution or coupling reactions . The molecular targets and pathways involved depend on the specific application and the derivatives formed from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole: Lacks the carboxylic acid group.
1-(tert-Butoxycarbonyl)-3-bromo-1H-indazole-6-carboxylic acid: Contains a bromine atom instead of iodine.
1-(tert-Butoxycarbonyl)-3-chloro-1H-indazole-6-carboxylic acid: Contains a chlorine atom instead of iodine.
Uniqueness
1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid is unique due to the combination of the Boc protecting group, the iodine atom, and the carboxylic acid group. This combination allows for versatile reactivity and functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
IUPAC Name |
3-iodo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2O4/c1-13(2,3)20-12(19)16-9-6-7(11(17)18)4-5-8(9)10(14)15-16/h4-6H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEXIMCBUWVLIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(=O)O)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1405345.png)




